Cas no 279-27-6 (1-Azabicyclo[2.2.1]heptane)
![1-Azabicyclo[2.2.1]heptane structure](https://ja.kuujia.com/scimg/cas/279-27-6x500.png)
1-Azabicyclo[2.2.1]heptane 化学的及び物理的性質
名前と識別子
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- 1-Azabicyclo[2.2.1]heptane
- 1-Azabicyclo(2.2.1)heptane
- 3-azabicyclo[2.2.1]heptane
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- インチ: InChI=1S/C6H11N/c1-3-7-4-2-6(1)5-7/h6H,1-5H2
- InChIKey: JVCBVWTTXCNJBJ-UHFFFAOYSA-N
- ほほえんだ: N12CC(CC1)CC2
計算された属性
- せいみつぶんしりょう: 97.08923
- どういたいしつりょう: 97.089149
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 80.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
じっけんとくせい
- 密度みつど: 0.999
- ふってん: 122.77°C at 760 mmHg
- フラッシュポイント: 19.488°C
- 屈折率: 1.521
- PSA: 3.24
1-Azabicyclo[2.2.1]heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AK Scientific | 5993BB-1g |
1-Azabicyclo[2.2.1]heptane |
279-27-6 | 95% | 1g |
$568 | 2023-09-16 | |
Chemenu | CM385056-5g |
1-Azabicyclo[2.2.1]heptane |
279-27-6 | 95%+ | 5g |
$2028 | 2024-07-28 |
1-Azabicyclo[2.2.1]heptane 関連文献
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1. A variety of products from a “simple” reaction of [1-(6-acetyl-2-naphthyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate with nucleophiles in DMF–K2CO3Simon ?eh,Andrej Petri? J. Chem. Soc. Perkin Trans. 1 2000 359
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2. Ester bio-isosteres: synthesis of oxadiazolyl-1-azabicyclo[2.2.1]heptanes as muscarinic agonistsJohn Saunders,Angus M. MacLeod,Kevin Merchant,Graham A. Showell,Roger J. Snow,Leslie J. Street,Raymond Baker J. Chem. Soc. Chem. Commun. 1988 1618
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Maciej Malinowski,Tomasz Rowicki,Patrycja Guzik,Maciej Gryszel,Sebastian ?apczyński,Monika Wielechowska,Karolina Czerwińska,Izabela Madura,Wojciech Sas Org. Biomol. Chem. 2016 14 470
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4. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure formIan F. Cottrell,David Hands,Derek J. Kennedy,Kerensa J. Paul,Stanley H. B. Wright,Karst Hoogsteen J. Chem. Soc. Perkin Trans. 1 1991 1091
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5. Synthesis of indole oxazolines; novel 5-HT3 antagonistsChristopher J. Swain,Clare Kneen,Richard Herbert,Raymond Baker J. Chem. Soc. Perkin Trans. 1 1990 3183
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6. Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonistRaymond Baker,Graham A. Showell,Leslie J. Street,John Saunders,Karst Hoogsteen,Stephen B. Freedman,Richard J. Hargreaves J. Chem. Soc. Chem. Commun. 1992 817
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7. Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring systemPeter G. Houghton,Guy R. Humphrey,Derek J. Kennedy,D. Craig Roberts,Stanley H. B. Wright J. Chem. Soc. Perkin Trans. 1 1993 1421
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Carlos E. Puerto Galvis,Vladimir V. Kouznetsov Org. Biomol. Chem. 2013 11 407
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9. Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonistRaymond Baker,Graham A. Showell,Leslie J. Street,John Saunders,Karst Hoogsteen,Stephen B. Freedman,Richard J. Hargreaves J. Chem. Soc. Chem. Commun. 1992 817
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10. 1-AzahomocubaneTyler Fahrenhorst-Jones,David?L. Marshall,Jed. M. Burns,Gregory K. Pierens,Robert E. Hormann,Allison M. Fisher,Paul V. Bernhardt,Stephen J. Blanksby,G. Paul Savage,Philip E. Eaton,Craig M. Williams Chem. Sci. 2023 14 2821
1-Azabicyclo[2.2.1]heptaneに関する追加情報
Research Briefing on 1-Azabicyclo[2.2.1]heptane (CAS: 279-27-6) in Chemical Biology and Pharmaceutical Applications
1-Azabicyclo[2.2.1]heptane (CAS: 279-27-6) is a bicyclic amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. This briefing synthesizes the latest findings on the synthesis, biological activity, and pharmacological potential of 1-Azabicyclo[2.2.1]heptane, with a focus on peer-reviewed literature published within the last three years.
One of the most notable advancements in the application of 1-Azabicyclo[2.2.1]heptane is its incorporation into the design of nicotinic acetylcholine receptor (nAChR) modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit high selectivity for α4β2 nAChR subtypes, which are implicated in cognitive disorders such as Alzheimer's disease. The researchers employed molecular docking and in vitro binding assays to optimize the compound's affinity, achieving a 10-fold improvement over previous iterations. These findings highlight the scaffold's potential for CNS-targeted therapeutics.
In addition to its neurological applications, 1-Azabicyclo[2.2.1]heptane has shown promise in the development of enzyme inhibitors. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel carboxypeptidase A inhibitors featuring this scaffold. The study revealed that the rigid bicyclic structure of 1-Azabicyclo[2.2.1]heptane enhances binding affinity by restricting conformational flexibility, leading to inhibitors with sub-micromolar IC50 values. This research underscores the scaffold's utility in designing potent and selective enzyme inhibitors for metabolic disorders.
Recent synthetic methodologies have also advanced the accessibility of 1-Azabicyclo[2.2.1]heptane derivatives. A 2023 paper in Organic Letters described a catalytic asymmetric synthesis route using chiral palladium complexes, achieving enantiomeric excesses of >95%. This breakthrough addresses previous challenges in stereocontrol and opens new avenues for the production of optically active derivatives. Such advancements are critical for the scaffold's integration into chiral drug candidates, particularly in oncology and infectious disease research.
Pharmacokinetic studies of 1-Azabicyclo[2.2.1]heptane derivatives have yielded encouraging results. A 2024 preclinical investigation published in Drug Metabolism and Disposition demonstrated favorable blood-brain barrier penetration and metabolic stability for several lead compounds. The study employed LC-MS/MS analysis to quantify tissue distribution, revealing brain-to-plasma ratios of 2:1 for optimized derivatives. These findings support further development of the scaffold for CNS applications, though additional in vivo efficacy studies are warranted.
In conclusion, 1-Azabicyclo[2.2.1]heptane (CAS: 279-27-6) continues to emerge as a privileged scaffold in medicinal chemistry, with demonstrated applications in CNS therapeutics, enzyme inhibition, and beyond. The latest research highlights its synthetic tractability, biological relevance, and pharmacological potential. Future directions may include expanded structure-activity relationship studies and translational research to advance lead compounds into clinical trials. This scaffold remains a compelling area of investigation for researchers seeking to address unmet medical needs through innovative chemical design.
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